molecular formula C8H20Cl4N2O2 B12782189 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride CAS No. 85095-76-7

1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride

Cat. No.: B12782189
CAS No.: 85095-76-7
M. Wt: 318.1 g/mol
InChI Key: XZQPUUYZRSPCRU-UHFFFAOYSA-N
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Description

1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone, with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The process can be summarized as follows:

    Reaction of Ethylenediamine with Epichlorohydrin: Ethylenediamine is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane.

    Formation of Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of epichlorohydrin to control the exothermic reaction and ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.

    Purification Steps: Employing purification steps such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

    Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substituted Derivatives: Products of substitution reactions include various substituted amines or thiols.

    Oxidized or Reduced Compounds: Products of oxidation or reduction reactions include carbonyl compounds or alkanes.

Scientific Research Applications

1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride involves its reactivity with nucleophiles The chloro groups can react with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and nucleic acids

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(methylamino)ethane-1,2-diol dihydrochloride: Similar structure but with methylamino groups instead of gamma-chloro-beta-hydroxypropylamino groups.

    Ethylenediamine derivatives: Various derivatives of ethylenediamine with different substituents.

Uniqueness

1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo substitution, oxidation, and reduction reactions makes it versatile for various scientific and industrial uses.

This compound’s unique structure and reactivity make it a valuable tool in research and industry, with ongoing studies exploring its full potential.

Properties

CAS No.

85095-76-7

Molecular Formula

C8H20Cl4N2O2

Molecular Weight

318.1 g/mol

IUPAC Name

1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C8H18Cl2N2O2.2ClH/c9-3-7(13)5-11-1-2-12-6-8(14)4-10;;/h7-8,11-14H,1-6H2;2*1H

InChI Key

XZQPUUYZRSPCRU-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(CCl)O)NCC(CCl)O.Cl.Cl

Origin of Product

United States

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